2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine

Description

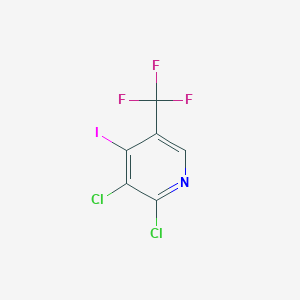

2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine (molecular formula: C₆HCl₂F₃IN; molecular weight: 341.89 g/mol) is a halogenated pyridine derivative characterized by chlorine atoms at positions 2 and 3, an iodine atom at position 4, and a trifluoromethyl (-CF₃) group at position 3. This compound is notable for its electron-deficient aromatic system due to the electron-withdrawing effects of the -CF₃ group and halogens, making it highly reactive in nucleophilic substitution and coupling reactions . It is typically synthesized through halogenation or cross-coupling reactions, as evidenced by its use as a precursor in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

2,3-dichloro-4-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3IN/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFWWAIDSTWATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244115 | |

| Record name | 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-55-4 | |

| Record name | 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes:

Chlorination: Pyridine is chlorinated to introduce chlorine atoms at the 2 and 3 positions.

Iodination: The chlorinated pyridine undergoes iodination to introduce an iodine atom at the 4 position.

Trifluoromethylation: Finally, a trifluoromethyl group is introduced at the 5 position using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Agrochemical Applications

The compound is primarily utilized in the development of agrochemical products , particularly as an intermediate in the synthesis of insecticides and fungicides. Its structural features enhance the efficacy of various agricultural chemicals.

Insecticides

- Chlorfluazuron : This insect growth regulator (IGR) is synthesized using 2,3-dichloro-4-iodo-5-(trifluoromethyl)pyridine as a key building block. It effectively inhibits the growth of insects during their larval stages, thus controlling pest populations .

- Sulfoxaflor : Another insecticide that targets sap-feeding pests is derived from trifluoromethyl-pyridine structures. The synthesis involves condensation reactions that utilize the compound in its formulation .

Fungicides

- Fluazinam : This potent fungicide, developed by ISK, utilizes this compound in its synthesis. It disrupts the respiratory processes of fungi and has shown superior activity compared to other derivatives lacking trifluoromethyl substitutions .

Pharmaceutical Applications

In addition to its agricultural uses, this compound plays a significant role in pharmaceutical chemistry, particularly in the development of antiviral and antitumor agents.

Antiviral Agents

- Tipranavir : A notable drug for the treatment of HIV, tipranavir incorporates a trifluoromethyl-pyridine structure similar to that of this compound. Its synthesis involves condensation reactions that highlight the importance of this compound in drug development .

Antitumor Agents

Research indicates that compounds containing trifluoromethyl groups are prevalent in pharmaceutical formulations, with approximately 40% of pharmaceutical compounds containing fluorine and about 20% featuring trifluoromethyl structures . The ongoing clinical trials for several TFMP derivatives suggest a promising future for drugs based on this compound.

Recent studies have highlighted the effectiveness of compounds derived from this compound in various applications:

Agrochemical Efficacy

Research indicates that insecticides synthesized from this compound demonstrate higher efficacy against common agricultural pests compared to traditional chemical structures .

Pharmaceutical Advancements

A number of clinical trials are currently assessing the potential of new TFMP-containing drugs for treating viral infections and cancers, signifying a robust interest in this class of compounds within the pharmaceutical industry .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine depends on its specific applicationThe chlorine, iodine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Pyridine Derivatives

Key Observations :

- Positional Isomerism: this compound and its isomer 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine share the same molecular formula but differ in substituent positions, leading to distinct reactivities.

- Impact of Iodine: The presence of iodine increases molecular weight and polarizability, influencing solubility and interaction with biological targets. For example, iodine’s large atomic radius facilitates halogen bonding, which is absent in non-iodinated analogs like 2,3-Dichloro-5-(trifluoromethyl)pyridine .

Biological Activity

2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant biological activity. This compound, characterized by its unique trifluoromethyl group and halogen substituents, has garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of this compound, summarizing key findings from research studies, case studies, and relevant data tables.

The molecular formula of this compound is C₆H₂Cl₂F₃IN, with a molecular weight of approximately 307.44 g/mol. It has a melting point ranging from 126 °C to 130 °C and appears as a solid that can vary in color from white to brown. The presence of the trifluoromethyl group enhances its biological activity through improved binding affinity to biological targets due to its unique electronic properties.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins involved in metabolic pathways. The trifluoromethyl moiety significantly influences its binding interactions, enhancing potency against various biological targets.

Interaction with Biological Targets

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic processes.

- Protein Binding : Enhanced binding interactions due to the trifluoromethyl group can lead to increased efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains.

- Herbicidal Properties : As a chemical intermediate for crop protection products, it has shown effectiveness in controlling weed species through selective herbicidal action.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine | Contains fluorine instead of iodine | Enhanced electron-withdrawing effects |

| 3-Chloro-5-(trifluoromethyl)pyridine | Lacks iodine but retains trifluoromethyl group | Different reactivity profile in nucleophilic substitutions |

| 2-Iodo-5-(trifluoromethyl)pyridine | Similar trifluoromethyl group but different halogen | Potentially different biological activity due to iodine positioning |

These comparisons highlight how variations in halogen substituents can influence the biological activities and reactivity profiles of pyridine derivatives.

Applications in Drug Development

The incorporation of the trifluoromethyl group has been linked to improved drug potency and selectivity. For example, studies have shown that similar compounds can enhance the efficacy of drugs targeting specific receptors or enzymes involved in disease pathways . The structural characteristics of this compound make it a candidate for further investigation in drug development.

Q & A

Q. What are the optimal synthetic routes for introducing iodine at the 4-position of a polychlorinated trifluoromethylpyridine scaffold?

Iodination of pyridine derivatives often requires careful control of reaction conditions. For 2,3-dichloro-5-(trifluoromethyl)pyridine precursors (e.g., 2,3,5-DCTF, CAS 69045-84-7), iodination at the 4-position can be achieved via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or directed ortho-metalation strategies. Evidence from similar compounds (e.g., 3-chloro-2-iodo-5-(trifluoromethoxy)pyridine) suggests that steric and electronic effects from chlorine and trifluoromethyl groups influence reactivity . Optimal yields may require Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilicity.

Q. How should researchers characterize the regiochemical outcomes of multi-halogenated pyridine derivatives?

Standard methods include:

- NMR spectroscopy : and NMR to confirm trifluoromethyl group orientation and halogen positions.

- X-ray crystallography : Resolve ambiguities in substitution patterns, as demonstrated for 2,3,6-trichloro-5-(trichloromethyl)pyridine .

- Mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns for iodine/chlorine differentiation .

Q. What are the primary applications of this compound in agrochemical research?

Halogenated trifluoromethylpyridines are key intermediates in crop-protection agents. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a precursor to herbicides like fluazifop-butyl . The iodine substituent in the 4-position may enhance bioactivity or serve as a handle for further functionalization in pesticide development .

Advanced Research Questions

Q. How do steric and electronic effects from chlorine, iodine, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The trifluoromethyl group is electron-withdrawing, deactivating the pyridine ring and directing electrophilic substitution to the 4-position. Chlorine at the 2- and 3-positions creates steric hindrance, complicating Suzuki-Miyaura or Ullmann couplings. Iodine’s lower electronegativity (vs. chlorine) makes it a better leaving group, enabling selective C–I bond activation. Computational modeling (DFT) or Hammett analysis can predict reactivity trends .

Q. What strategies mitigate competing side reactions during functionalization of multi-halogenated pyridines?

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates) .

- Catalytic systems : Use Pd/ligand combinations (e.g., XPhos) to enhance selectivity in cross-couplings .

- Sequential halogenation : Prioritize iodination before introducing sterically demanding groups .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyridine derivatives?

Discrepancies often arise from:

- Catalyst purity : Trace metals in Lewis acids (e.g., FeCl₃) can alter reaction pathways .

- Temperature gradients : Gas-phase chlorination (e.g., for β-picoline derivatives) requires precise control to avoid over-halogenation . Reproducibility can be improved by adhering to protocols from peer-reviewed syntheses (e.g., Cottet & Schlosser’s regioexhaustive functionalization methods ).

Q. What role does this compound play in medicinal chemistry probe design?

Its iodine substituent enables radiolabeling (e.g., ) for tracer studies. The trifluoromethyl group enhances metabolic stability, making it useful in kinase inhibitor scaffolds. Analogues like 2-amino-3-chloro-5-(trifluoromethyl)pyridine exhibit antitumor activity, suggesting potential for structure-activity relationship (SAR) studies .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : N95 masks, gloves, and eye protection due to respiratory and dermal toxicity .

- Ventilation : Halogenated pyridines may release toxic fumes (e.g., HF) under heating .

- Storage : Combustible solids should be kept in flame-resistant cabinets (Storage Class Code 11) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.